molecular formula C20H22N10Na2O13P2 B15286694 cGAMP disodium

cGAMP disodium

Cat. No.: B15286694
M. Wt: 718.4 g/mol
InChI Key: MFPHQIYDBUVTRL-DQNSRKNCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic guanosine monophosphate-adenosine monophosphate disodium, commonly known as cGAMP disodium, is a cyclic dinucleotide that plays a crucial role in the innate immune response. It is synthesized by the enzyme cyclic guanosine monophosphate-adenosine monophosphate synthase in response to the presence of cytosolic DNA. This compound acts as a second messenger, triggering the production of interferons and other immune mediators by activating the stimulator of interferon genes pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of cyclic guanosine monophosphate-adenosine monophosphate disodium involves the cyclodimerization of adenosine triphosphate and guanosine triphosphate. This process is catalyzed by cyclic guanosine monophosphate-adenosine monophosphate synthase. The reaction typically occurs in a buffered solution containing divalent cations such as magnesium and zinc, which are essential for the enzyme’s activity .

Industrial Production Methods: Industrial production of cyclic guanosine monophosphate-adenosine monophosphate disodium can be achieved through recombinant expression systems. For instance, the enzyme can be expressed in Escherichia coli, where it catalyzes the production of cyclic guanosine monophosphate-adenosine monophosphate disodium. The product is then purified using techniques such as anion exchange chromatography, which allows for efficient separation and high yield .

Scientific Research Applications

Cyclic guanosine monophosphate-adenosine monophosphate disodium has a wide range of applications in scientific research. It is used extensively in studies related to the innate immune response, particularly in understanding how cells detect and respond to cytosolic DNA. This compound is also being explored as a potential immunotherapeutic agent for the treatment of cancer and as a vaccine adjuvant for infectious diseases . Additionally, it is used in research on antiviral responses, as it plays a key role in activating the production of interferons .

Mechanism of Action

The mechanism of action of cyclic guanosine monophosphate-adenosine monophosphate disodium involves its binding to the stimulator of interferon genes protein. Upon binding, it induces a conformational change in the protein, leading to its oligomerization and translocation to the trans-Golgi network. This activates a signaling cascade that results in the production of type I interferons and other immune mediators . The primary molecular targets of cyclic guanosine monophosphate-adenosine monophosphate disodium are the stimulator of interferon genes protein and the downstream signaling molecules involved in the interferon response .

Comparison with Similar Compounds

Cyclic guanosine monophosphate-adenosine monophosphate disodium is unique among cyclic dinucleotides due to its specific role in the innate immune response. Similar compounds include cyclic diadenylate monophosphate and cyclic diguanylate monophosphate, which also act as second messengers in various signaling pathways . cyclic guanosine monophosphate-adenosine monophosphate disodium is distinct in its ability to activate the stimulator of interferon genes pathway, making it particularly important in antiviral and antitumor immunity .

List of Similar Compounds:

Properties

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

IUPAC Name

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

MFPHQIYDBUVTRL-DQNSRKNCSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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